Glycolytic Inhibition Potency: Lactate Production ID50 Values Rank 2-CDG as Intermediate Between 2-FG and 2-BG in Head-to-Head Comparison
In a direct head-to-head comparison of 2-halogen-substituted D-glucose analogs under identical assay conditions, 2-chloro-2-deoxy-D-glucose (2-CDG) inhibited lactate production—a direct measure of glycolytic flux—with an ID50 of 6 mM, placing it at an intermediate potency tier: 6-fold weaker than 2-fluoro-2-deoxy-D-glucose (2-FG, ID50 = 1 mM) but measurably more potent than 2-bromo-2-deoxy-D-glucose (2-BG, ID50 > 6 mM) [1]. The same study further established that hexokinase I binding affinities, determined by in silico flexible docking, follow the identical rank order: 2-FG > 2-CDG > 2-BG, providing a mechanistic basis for the observed lactate inhibition gradient [1]. Flow cytometry and trypan blue exclusion assays confirmed that preferential killing of hypoxic versus aerobic tumor cells increases as a function of relative binding affinity, with 2-CDG demonstrating intermediate selectivity [1].
| Evidence Dimension | Glycolytic inhibition: lactate production ID50 (mM) |
|---|---|
| Target Compound Data | 2-CDG: ID50 = 6 mM |
| Comparator Or Baseline | 2-FG: ID50 = 1 mM; 2-BG: ID50 > 6 mM; 2-DG: ID50 not explicitly reported in this assay but potency below 2-FG in same study |
| Quantified Difference | 2-CDG is 6-fold less potent than 2-FG; 2-CDG is more potent than 2-BG (threshold boundary at 6 mM) |
| Conditions | Lactate production measured in hypoxic tumor cell cultures; in silico hexokinase I docking using QSAR-like flexible docking strategy; Cancer Chemotherapy and Pharmacology, Lampidis et al. 2006 |
Why This Matters
For researchers selecting a glycolytic inhibitor with intermediate potency—for example, to avoid the rapid ATP depletion and toxicity associated with 2-FG while retaining measurable activity above the negligible efficacy of 2-BG—2-CDG provides a quantifiably defined intermediate option.
- [1] Lampidis TJ, Kurtoglu M, Maher JC, et al. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing 'hypoxic tumor cells.' Cancer Chemotherapy and Pharmacology. 2006;58(6):725-734. doi:10.1007/s00280-006-0207-8 View Source
